(4-Ethylmorpholin-2-yl)methanesulfonyl chloride
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Overview
Description
(4-Ethylmorpholin-2-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H14ClNO3S. It is a derivative of morpholine, featuring an ethyl group at the 4-position and a methanesulfonyl chloride group at the 2-position. This compound is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylmorpholin-2-yl)methanesulfonyl chloride typically involves the reaction of 4-ethylmorpholine with methanesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{4-Ethylmorpholine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as maintaining anhydrous conditions and using appropriate solvents and catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylmorpholin-2-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
(4-Ethylmorpholin-2-yl)methanesulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethylmorpholin-2-yl)methanesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the morpholine ring.
Tosyl Chloride: Contains a toluene sulfonyl group instead of a methanesulfonyl group.
Trifluoromethanesulfonyl Chloride: Features a trifluoromethanesulfonyl group, making it more reactive.
Uniqueness
(4-Ethylmorpholin-2-yl)methanesulfonyl chloride is unique due to the presence of both the morpholine ring and the methanesulfonyl chloride group. This combination imparts specific reactivity and properties that are useful in various synthetic and research applications.
Properties
Molecular Formula |
C7H14ClNO3S |
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Molecular Weight |
227.71 g/mol |
IUPAC Name |
(4-ethylmorpholin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H14ClNO3S/c1-2-9-3-4-12-7(5-9)6-13(8,10)11/h7H,2-6H2,1H3 |
InChI Key |
OEHDLIJCPQYHTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC(C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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